LogP Differentiation: 4-Chloro-3-cyclopropylpyridine Versus Unsubstituted 3-Cyclopropylpyridine and 4-Cyclopropylpyridine
4-Chloro-3-cyclopropylpyridine (target compound) exhibits a predicted LogP of 2.61, whereas the non-chlorinated parent compound 3-cyclopropylpyridine has a lower LogP due to the absence of the hydrophobic chlorine atom, and 4-cyclopropylpyridine lacks the combined 3-cyclopropyl/4-chloro substitution pattern . The introduction of chlorine at the 4-position increases lipophilicity by approximately 1-2 LogP units compared to non-halogenated cyclopropylpyridines, consistent with established halogenation effects on pyridine scaffolds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.61 (predicted) |
| Comparator Or Baseline | 3-Cyclopropylpyridine: approximately 1.0-1.5 (estimated, no chlorine); 4-Cyclopropylpyridine: approximately 1.2-1.7 (estimated, no chlorine) |
| Quantified Difference | Target compound LogP is ~1.0-1.6 units higher than non-chlorinated comparators |
| Conditions | Predicted LogP values; 4-chloro-3-cyclopropylpyridine value from vendor-reported predicted data |
Why This Matters
Higher LogP alters membrane permeability and pharmacokinetic behavior; for procurement decisions, this lipophilicity difference means the compound cannot be substituted with non-chlorinated cyclopropylpyridines without changing downstream SAR.
